

Me-344: A Mitochondrial Inhibitor's Potential in Overcoming Chemotherapeutic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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San Diego, CA – Preclinical and early clinical studies are shedding light on the potential of **Me-344**, a novel isoflavone derivative, to enhance the efficacy of various chemotherapeutic agents, particularly in the context of acquired resistance. By targeting mitochondrial oxidative phosphorylation (OXPHOS), **Me-344** exploits a key metabolic vulnerability in cancer cells, creating opportunities for synergistic combinations with drugs that modulate tumor metabolism and angiogenesis. This guide provides a comparative analysis of **Me-344**'s cross-resistance profile and synergistic potential with other anticancer agents, supported by available experimental data.

Me-344's primary mechanism of action involves the inhibition of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2] This disruption of OXPHOS leads to reduced ATP production, increased generation of reactive oxygen species (ROS), and ultimately, caspase-independent cell death.[1][3] Interestingly, some cancer cells exhibit intrinsic resistance to **Me-344**, which has been correlated with a higher glycolytic index, suggesting a metabolic basis for sensitivity.[2][4][5]

Synergistic Combinations Targeting Metabolic Vulnerabilities

The therapeutic strategy behind **Me-344** combination therapies often revolves around inducing a state of "metabolic synthetic lethality."[6][7] Many tumors rely on glycolysis for energy (the



Warburg effect). However, anti-angiogenic agents can normalize the tumor vasculature and alleviate hypoxia, prompting a metabolic shift towards mitochondrial respiration.[7][8] This increased reliance on OXPHOS makes the cancer cells more susceptible to inhibitors like **Me-344**.

Me-344 and Anti-Angiogenic Agents

Preclinical and clinical studies have explored the combination of **Me-344** with anti-angiogenic drugs, such as the VEGF inhibitor bevacizumab and tyrosine kinase inhibitors (TKIs) like regorafenib and nintedanib.[2][3][8]

Preclinical Findings: In a CT26 colon carcinoma syngeneic murine model, the combination of **Me-344** with regorafenib resulted in significantly reduced tumor growth compared to regorafenib alone.[8][9] Similarly, synergistic effects were observed with **Me-344** and nintedanib, increasing the tumor growth inhibition (TGI) from 64% to 92%.[3] The combination with regorafenib also showed a TGI of 88%.[3]

Clinical Evaluation: A phase 1b clinical trial (NCT05824559) evaluated **Me-344** in combination with bevacizumab in patients with refractory metastatic colorectal cancer (mCRC).[6][8][10] While the combination was found to be well-tolerated, it demonstrated limited disease control in a heavily pretreated population.[7] At the 16-week mark, 25% of 20 evaluable patients did not experience disease progression, meeting the study's predetermined threshold for further investigation.[6] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 6.7 months.[6][7]

Clinical Trial (NCT05824559): Me-344 + Bevacizumab in mCRC	
Metric	Result
16-Week Progression-Free Survival (PFS)	30.6%[7]
Median PFS	1.9 months[6][7]
Median Overall Survival (OS)	6.7 months[6][7]
Objective Response Rate	No objective responses[7]
Stable Disease	39% of patients[7]



A phase 0/1 window of opportunity study in HER2-negative breast cancer also showed that the combination of **Me-344** and bevacizumab led to a significant decrease in the proliferation marker Ki67 compared to bevacizumab alone, particularly in tumors with evidence of vascular normalization.[8][9]

Me-344 and Other Chemotherapeutics

Me-344 has also been investigated in combination with other classes of anticancer drugs, demonstrating synergistic effects in preclinical models of acute myeloid leukemia (AML) and solid tumors.

Me-344 and Venetoclax in AML: In AML, where cells often rely on OXPHOS for survival, particularly in the context of resistance to cytarabine-based chemotherapy, **Me-344** shows significant promise.[11][12] Preclinical studies have demonstrated that **Me-344** enhances the antileukemic activity of the BCL-2 inhibitor venetoclax, even in cytarabine-resistant AML cells. [11][12][13] This combination synergistically induces apoptosis and prolongs survival in AML xenograft models.[11][13] The mechanism appears to involve the cooperative suppression of OXPHOS and the purine biosynthesis pathway.[12] In an MV4-11 leukemia-bearing mouse model, the combination of **Me-344** and venetoclax extended median survival by 37%, a significant improvement over the 7.5% extension seen with venetoclax and cytarabine.[11]

Preclinical Study: Me-344 + Venetoclax in AML (MV4-11 Xenograft)	
Treatment Group	Median Survival Extension
Me-344 + Venetoclax	37%[11]
Cytarabine + Venetoclax	7.5%[11]

Me-344 and Tubulin Inhibitors: Beyond its effects on mitochondria, **Me-344** has been shown to inhibit tubulin polymerization by interacting near the colchicine-binding site, leading to G2/M cell cycle arrest.[3][14] This dual mechanism of action has led to investigations of **Me-344** in combination with other tubulin inhibitors. In AML cells, **Me-344** demonstrated synergistic cell-killing effects with vinblastine.[3][14]

Experimental Protocols



In Vitro Cytotoxicity and Synergy Assays

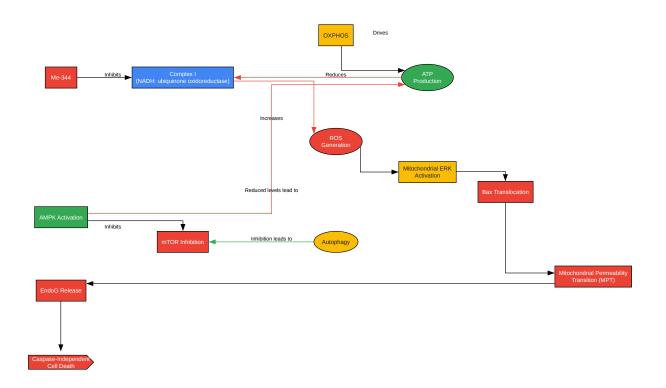
- Cell Lines: A panel of cancer cell lines, including those with intrinsic or acquired resistance to standard chemotherapeutics, are used.
- Drug Treatment: Cells are treated with increasing concentrations of **Me-344** alone, the chemotherapeutic agent alone, and in combination at various ratios.
- Viability Assessment: Cell viability is typically measured after 72 hours of treatment using assays such as the MTS assay.[14]
- Synergy Analysis: The combination index (CI) is calculated using methods like the Chou-Talalay method (e.g., using CalcuSyn software) or by assessing "Excess Over Bliss Additivism" to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14]

In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NSGS mice) are subcutaneously or intravenously injected with human cancer cells to establish tumors.[11]
- Treatment Regimen: Once tumors are established, mice are randomized into control and treatment groups. Drugs are administered via appropriate routes (e.g., intravenous for Me-344) at predetermined doses and schedules.[13]
- Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is often tumor growth inhibition or extension of survival.[11][14]
- Toxicity Assessment: Animal weight and general health are monitored to assess treatmentrelated toxicity.[14]

Signaling Pathways and Experimental Workflows

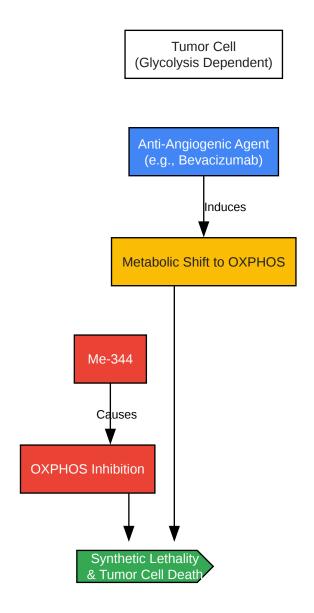




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Caption: Me-344's primary mechanism of action targeting mitochondrial complex I.





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- To cite this document: BenchChem. [Me-344: A Mitochondrial Inhibitor's Potential in Overcoming Chemotherapeutic Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768471#cross-resistance-studies-of-me-344-with-other-chemotherapeutic-agents]

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